Ethyl 2-aminooxazole-5-carboxylate
Overview
Description
Ethyl 2-aminooxazole-5-carboxylate is an organic compound with the chemical formula C6H8N2O3. It appears as a white or white-like crystalline powder and has low solubility in water but good solubility in organic solvents such as methanol, ethanol, and acetone . This compound is used in various fields, including chemical synthesis, medicinal chemistry, and the preparation of photoelectric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-aminooxazole-5-carboxylate can be synthesized through the reaction of 2-aminooxazole with ethyl chloroacetate . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to ensure efficient production. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-aminooxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in chemical synthesis and medicinal chemistry .
Scientific Research Applications
Ethyl 2-aminooxazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-aminooxazole-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s amino group can form hydrogen bonds and participate in various biochemical reactions. It can act as a nucleophile, facilitating the formation of covalent bonds with electrophilic centers in target molecules . This interaction can modulate the activity of enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
- 2-Aminooxazole
- 2-Aminothiazole
- Ethyl oxazole-5-carboxylate
Biological Activity
Ethyl 2-aminooxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antiviral agent. This article presents a comprehensive overview of the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound possesses the following chemical structure:
- Chemical Formula : C6H8N2O3
- IUPAC Name : Ethyl 2-amino-1,3-oxazole-5-carboxylate
The synthesis of this compound typically involves the condensation of ethyl oxalate with an appropriate amino compound followed by cyclization to form the oxazole ring. Various synthetic pathways have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions, which enhance efficiency and reduce environmental impact.
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies. Its mechanism of action is primarily attributed to its ability to bind to specific sequences in DNA, inhibiting cancer cell proliferation. The following table summarizes key findings from recent research:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ulbricht et al. (1987) | Various RNA/DNA viruses | Not specified | Inhibition of plaque formation |
Fishleigh et al. (2000) | K562 leukemia cells | 10.5 | DNA minor groove binding |
ResearchGate Study (2023) | HepG2 liver cancer cells | 12.3 | Induction of apoptosis |
In a notable study by Fishleigh et al., the compound was shown to exhibit potent activity against K562 leukemia cells, with an IC50 value indicating effective inhibition of cell growth . The ability to induce apoptosis in these cancer cells further underscores its therapeutic potential.
Antiviral Activity
The antiviral properties of this compound were evaluated against several viruses, including Newcastle Disease Virus (NDV) and Pseudorabies Virus (PRV). The compound exhibited a marked reduction in viral plaque formation in cell cultures, suggesting a promising avenue for further antiviral drug development .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of HepG2 liver cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction.
- Antiviral Efficacy : A study conducted on the efficacy of this compound against NDV showed that it could significantly inhibit viral replication at low concentrations, indicating potential as a therapeutic agent for viral infections.
Properties
IUPAC Name |
ethyl 2-amino-1,3-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUDJKCNXFBBHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413941 | |
Record name | ETHYL 2-AMINOOXAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113853-16-0 | |
Record name | ETHYL 2-AMINOOXAZOLE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-1,3-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of Ethyl 2-aminooxazole-5-carboxylate molecules within its crystal structure?
A1: The crystal structure of this compound consists of planar sheets. These sheets are held together internally by intermolecular hydrogen bonding. These hydrogen bonds run parallel to the (120) plane [].
Q2: How do these planar sheets interact with each other in the crystal structure?
A2: The interactions between the planar sheets are limited to dipole-dipole interactions. These interactions occur between carbonyl groups that are aligned antiparallel to each other [].
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